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Abstract
The catalytic carbonylation of epoxides is a powerful transformation in organic synthesis,

providing an efficient route to valuable β-lactones and succinic anhydrides. These products

serve as versatile building blocks in the synthesis of pharmaceuticals and biodegradable

polymers. This document details the application of dicobalt octacarbonyl (Co₂(CO)₈), often in

concert with a Lewis acidic co-catalyst, for this transformation. We provide comprehensive

experimental protocols for both single and double carbonylation reactions, along with a

summary of representative substrate scope and yields. Furthermore, we present visualizations

of the catalytic cycle, a general experimental workflow, and the interplay of key reaction

parameters to facilitate a deeper understanding and practical application of this methodology.

Introduction
The ring-opening carbonylation of epoxides offers an atom-economical pathway to four- and

five-membered heterocyclic compounds. Dicobalt octacarbonyl, in conjunction with Lewis acidic

promoters, has emerged as a highly effective catalytic system for this purpose. The active

catalyst is typically a cobalt tetracarbonyl anion, [Co(CO)₄]⁻, generated in situ from Co₂(CO)₈.

[1] The reaction proceeds via activation of the epoxide by the Lewis acid, followed by
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nucleophilic attack of the cobaltate anion, subsequent insertion of carbon monoxide, and ring-

closing to afford the desired product.[2] Bimetallic systems, particularly those developed by

Coates and coworkers, have demonstrated remarkable activity and selectivity, enabling the

synthesis of a broad range of β-lactones and succinic anhydrides under relatively mild

conditions.[3][4] This methodology is compatible with a variety of functional groups and can be

performed with high stereospecificity.[3][4]

Data Presentation
Table 1: Single Carbonylation of Epoxides to β-
Lactones[3]
This table summarizes the results for the synthesis of β-lactones from various epoxides using

the [(salph)Al(THF)₂][Co(CO)₄] catalyst.
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Entry
Epoxide
Substrate

Product (β-
Lactone)

Time (h)
Conversion
(%)

Yield (%)

1
Propylene

Oxide

β-

Butyrolactone
2 >98 95

2

(R)-

Propylene

Oxide

(R)-β-

Butyrolactone
2 >98 95

3
1,2-

Epoxybutane

β-

Valerolactone
2 >98 95

4
1,2-

Epoxyhexane

β-

Heptanolacto

ne

2 >98 95

5
Epichlorohydr

in

γ-Chloro-β-

butyrolactone
4 >98 96

6
Isobutylene

Oxide

β,β-

Dimethylpropi

olactone

18 90 83

7
Styrene

Oxide

α-Phenyl-β-

propiolactone
18 50 45

General Conditions: 1 mol % catalyst, neat epoxide, 50 °C, 880 psi CO.

Table 2: Double Carbonylation of Epoxides to Succinic
Anhydrides[4]
This table presents the substrate scope for the one-pot double carbonylation of epoxides to

succinic anhydrides using the [(ClTPP)Al(THF)₂]⁺[Co(CO)₄]⁻ catalyst.
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Entry
Epoxide
Substrate

Product
(Succinic
Anhydride)

Time (h) Yield (%)

1 Ethylene Oxide
Succinic

Anhydride
2 98

2 Propylene Oxide
Methylsuccinic

Anhydride
2 98

3 1,2-Epoxybutane
Ethylsuccinic

Anhydride
2 99

4
1,2-

Epoxyhexane

n-Butylsuccinic

Anhydride
2 99

5 Styrene Oxide
Phenylsuccinic

Anhydride
4 95

6
Cyclohexene

Oxide

Cyclohexane-

1,2-dicarboxylic

Anhydride

12 93

7
Glycidyl Phenyl

Ether

(Phenoxymethyl)

succinic

Anhydride

4 96

8
(R)-Propylene

Oxide

(R)-

Methylsuccinic

Anhydride

2 98 (>99% ee)

General Conditions: 0.5 mol % catalyst, 1,4-dioxane solvent, 90 °C, 900 psi CO.

Experimental Protocols
Protocol 1: General Procedure for the Synthesis of β-
Lactones[3]
Materials:

[(salph)Al(THF)₂][Co(CO)₄] catalyst (see reference for preparation)
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Epoxide substrate

Anhydrous solvent (e.g., dimethoxyethane, DME), if necessary

High-pressure reactor equipped with a magnetic stir bar

Procedure:

In an inert atmosphere glovebox, charge a glass liner for the high-pressure reactor with the

[(salph)Al(THF)₂][Co(CO)₄] catalyst (1 mol %).

Add the neat epoxide substrate to the glass liner. If the epoxide is a solid, a minimal amount

of anhydrous solvent can be used to dissolve it.

Seal the glass liner inside the high-pressure reactor.

Remove the reactor from the glovebox and connect it to a source of carbon monoxide.

Pressurize the reactor to the desired pressure (e.g., 880 psi) with CO.

Heat the reactor to the specified temperature (e.g., 50 °C) and stir the reaction mixture for

the indicated time.

After the reaction is complete, cool the reactor to room temperature and carefully vent the

excess CO.

Open the reactor and remove the glass liner.

The product can be purified by vacuum distillation or column chromatography.

Protocol 2: General Procedure for the Double
Carbonylation of Epoxides to Succinic Anhydrides[4]
Materials:

[(ClTPP)Al(THF)₂]⁺[Co(CO)₄]⁻ catalyst (see reference for preparation)

Epoxide substrate
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Anhydrous 1,4-dioxane

High-pressure reactor equipped with a magnetic stir bar

Procedure:

In an inert atmosphere glovebox, add the [(ClTPP)Al(THF)₂]⁺[Co(CO)₄]⁻ catalyst (0.5 mol %)

to a glass liner for the high-pressure reactor.

Add anhydrous 1,4-dioxane to dissolve the catalyst.

Add the epoxide substrate to the catalyst solution.

Seal the glass liner inside the high-pressure reactor.

Remove the reactor from the glovebox and connect it to a carbon monoxide source.

Pressurize the reactor with CO to the desired pressure (e.g., 900 psi).

Heat the reactor to 90 °C and stir the reaction mixture for the specified time.

Upon completion, cool the reactor to room temperature and carefully release the CO

pressure.

Open the reactor and remove the glass liner.

The solvent can be removed under reduced pressure, and the resulting succinic anhydride

can be purified by crystallization or sublimation.
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Caption: Catalytic cycle for epoxide carbonylation.
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Caption: General experimental workflow.
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Caption: Factors influencing the reaction outcome.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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